4-((S)-2-Amino-3-methyl-butyryl)-3-methyl-piperazine-1-carboxylic acid tert-butyl ester 4-((S)-2-Amino-3-methyl-butyryl)-3-methyl-piperazine-1-carboxylic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC16543851
InChI: InChI=1S/C15H29N3O3/c1-10(2)12(16)13(19)18-8-7-17(9-11(18)3)14(20)21-15(4,5)6/h10-12H,7-9,16H2,1-6H3/t11?,12-/m0/s1
SMILES:
Molecular Formula: C15H29N3O3
Molecular Weight: 299.41 g/mol

4-((S)-2-Amino-3-methyl-butyryl)-3-methyl-piperazine-1-carboxylic acid tert-butyl ester

CAS No.:

Cat. No.: VC16543851

Molecular Formula: C15H29N3O3

Molecular Weight: 299.41 g/mol

* For research use only. Not for human or veterinary use.

4-((S)-2-Amino-3-methyl-butyryl)-3-methyl-piperazine-1-carboxylic acid tert-butyl ester -

Specification

Molecular Formula C15H29N3O3
Molecular Weight 299.41 g/mol
IUPAC Name tert-butyl 4-[(2S)-2-amino-3-methylbutanoyl]-3-methylpiperazine-1-carboxylate
Standard InChI InChI=1S/C15H29N3O3/c1-10(2)12(16)13(19)18-8-7-17(9-11(18)3)14(20)21-15(4,5)6/h10-12H,7-9,16H2,1-6H3/t11?,12-/m0/s1
Standard InChI Key DZPRERKOHPPYQH-KIYNQFGBSA-N
Isomeric SMILES CC1CN(CCN1C(=O)[C@H](C(C)C)N)C(=O)OC(C)(C)C
Canonical SMILES CC1CN(CCN1C(=O)C(C(C)C)N)C(=O)OC(C)(C)C

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, tert-butyl 4-[(2S)-2-amino-3-methylbutanoyl]-3-methylpiperazine-1-carboxylate, reflects its intricate structure. The piperazine ring is substituted at the 3-position with a methyl group and at the 4-position with an (S)-2-amino-3-methylbutanoyl side chain. The tert-butyl carbamate group at the 1-position enhances steric protection during synthetic reactions.

Key structural features include:

  • Stereochemistry: The (S)-configuration at the α-carbon of the 2-amino-3-methylbutanoyl group ensures enantioselective interactions in biological systems.

  • Functional Groups: The tert-butyl ester (Boc group) offers stability under basic conditions, while the secondary amine on the piperazine enables further derivatization.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₁₅H₂₉N₃O₃
Molecular Weight299.41 g/mol
Canonical SMILESCC1CN(CCN1C(=O)C(C(C)C)N)C(=O)OC(C)(C)C
Isomeric SMILESCC1CN(CCN1C(=O)C@HN)C(=O)OC(C)(C)C
PubChem CID66567836

Spectroscopic and Computational Data

The Standard InChIKey (DZPRERKOHPPYQH-KIYNQFGBSA-N) confirms its unique stereochemical identity. Computational models predict a logP value of ~1.2, indicating moderate lipophilicity suitable for blood-brain barrier penetration in drug candidates .

Synthesis and Reaction Pathways

Synthetic Routes

While detailed protocols are proprietary, the synthesis likely involves sequential protection and coupling steps:

  • Piperazine Functionalization: The 3-methylpiperazine core is Boc-protected using di-tert-butyl dicarbonate under basic conditions.

  • Acylation: The (S)-2-amino-3-methylbutanoic acid is activated (e.g., via HOBt/EDCI) and coupled to the piperazine’s secondary amine .

  • Purification: Chromatographic techniques isolate the enantiomerically pure product.

Reaction Optimization

Critical parameters include:

  • Temperature: Reactions are conducted at 0–25°C to prevent racemization of the chiral center.

  • Catalysts: Palladium-based catalysts may facilitate deprotection steps in downstream modifications .

ParameterDetails
GHS Pictograms⚠️ (Warning)
Precautionary StatementsP264, P280, P305+P351+P338
First Aid MeasuresFlush eyes with water; wash skin with soap

Applications in Pharmaceutical Research

Peptidomimetic Design

The compound’s piperazine scaffold mimics peptide turn structures, enabling its use in protease inhibitor development. For example, derivatives have been explored as:

  • Kinase Inhibitors: The tert-butyl ester enhances solubility in hydrophobic binding pockets .

  • GPCR Ligands: The chiral amino acid side chain mediates selective receptor interactions .

Prodrug Formulations

The Boc group serves as a transient protecting group, enabling controlled release of active metabolites in vivo .

Future Directions and Challenges

Synthetic Improvements

Efforts to streamline synthesis include enzymatic resolution of the (S)-enantiomer and flow chemistry approaches to enhance yield .

Biological Evaluation

While current data focus on structural characterization, in vitro assays are needed to elucidate its pharmacological potential.

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